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Abstract

This technical guide provides a comprehensive overview of (4-Acetamidophenoxy)acetic
acid, a phenoxyacetic acid derivative. It details the compound's chemical identity, including its
CAS number and IUPAC name. A detailed experimental protocol for its synthesis via
Williamson etherification of paracetamol is provided. While direct quantitative data on the
biological activities of (4-Acetamidophenoxy)acetic acid is limited in publicly available
literature, this guide discusses the known anti-inflammatory and analgesic properties of the
broader class of phenoxyacetic acid derivatives and outlines standard experimental protocols
for evaluating these activities. The potential mechanism of action, focusing on the
cyclooxygenase (COX) pathway, is also explored and visualized.

Chemical Identity

(4-Acetamidophenoxy)acetic acid is a chemical compound with the following identifiers:
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Identifier Value

IUPAC Name (4-Acetamidophenoxy)acetic acid

CAS Number 39149-13-8[1][2]

Molecular Formula C10H11NOa4

Molecular Weight 209.19 g/mol [2]

Canonical SMILES CC(=0O)NC1=CC=C(C=C1)0OCC(=0)O
InChl Key LYJCGBYEVXKOST-UHFFFAOYSA-N

Synthesis of (4-Acetamidophenoxy)acetic acid

The primary method for the synthesis of (4-Acetamidophenoxy)acetic acid is through the
Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl
halide. In this specific synthesis, the phenolic hydroxyl group of paracetamol (N-(4-
hydroxyphenyl)acetamide) is alkylated using chloroacetic acid in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of (4-Acetamidophenoxy)acetic acid from paracetamol
and chloroacetic acid.

Materials:

o Paracetamol (N-(4-hydroxyphenyl)acetamide)
» Chloroacetic acid

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

» Deionized water

e Ethanol
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Procedure:
e Preparation of Sodium Paracetamol Salt:

o In a round-bottom flask, dissolve a specific molar equivalent of paracetamol in an aqueous
solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group of
paracetamol to form the more nucleophilic sodium phenoxide salt.

e Reaction with Chloroacetic Acid:
o To the solution of sodium paracetamol salt, add an equimolar amount of chloroacetic acid.

o Heat the reaction mixture under reflux for a specified period. The phenoxide ion will act as
a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the
chloride ion to form the ether linkage.

e Work-up and Isolation:
o After the reaction is complete, cool the mixture to room temperature.

o Acidify the reaction mixture with hydrochloric acid to precipitate the crude (4-
Acetamidophenoxy)acetic acid.

o Collect the precipitate by vacuum filtration and wash with cold deionized water to remove
any inorganic impurities.

e Purification:

o Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture,
to obtain the purified (4-Acetamidophenoxy)acetic acid.

o Dry the purified crystals under vacuum.

Logical Workflow for the Synthesis:
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Caption: Synthesis workflow for (4-Acetamidophenoxy)acetic acid.

Biological Activity and Pharmacological Evaluation

While specific quantitative data for the anti-inflammatory and analgesic activities of (4-
Acetamidophenoxy)acetic acid are not extensively reported in the available literature, the
broader class of phenoxyacetic acid derivatives has been investigated for these properties.
These compounds are known to exhibit a range of biological activities, including anti-
inflammatory, analgesic, and potential cyclooxygenase (COX) inhibitory effects.

Potential Mechanism of Action: COX Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects through the
inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The

structural features of (4-Acetamidophenoxy)acetic acid suggest that it may also interact with
these enzymes.

Proposed Signaling Pathway:

The anti-inflammatory effects of many NSAIDs are attributed to their ability to block the
conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes. This proposed
pathway for phenoxyacetic acid derivatives is illustrated below.
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Caption: Proposed mechanism of action via COX enzyme inhibition.

Experimental Protocols for Pharmacological Screening

To evaluate the potential anti-inflammatory and analgesic activities of (4-

Acetamidophenoxy)acetic acid, standard preclinical animal models can be employed.

3.2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory properties of a compound.
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Procedure:
o Male Wistar rats are fasted overnight with free access to water.

e The test compound, (4-Acetamidophenoxy)acetic acid, is administered orally at various
doses. A control group receives the vehicle, and a standard group receives a known anti-
inflammatory drug (e.g., indomethacin).

o After a set time (e.g., 1 hour) to allow for absorption, a sub-plantar injection of carrageenan
solution is administered into the right hind paw of each rat to induce localized inflammation
and edema.

e The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-
carrageenan injection using a plethysmometer.

e The percentage inhibition of edema is calculated for each group relative to the control group.
3.2.2. Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

Procedure:

e Swiss albino mice are used for the study.

e The test compound is administered orally at different doses to respective groups. A control
group receives the vehicle, and a standard group receives a known analgesic (e.g., aspirin).

o After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid is
administered to each mouse to induce a characteristic writhing response (abdominal
contractions and stretching).

e The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic
acid injection.

e The percentage inhibition of writhing is calculated for the treated groups compared to the
control group.
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Data Presentation

As specific quantitative data for (4-Acetamidophenoxy)acetic acid is not readily available, the
following tables are presented as templates for how such data would be structured for clarity
and comparison.

Table 1: Hypothetical Anti-inflammatory Activity of (4-Acetamidophenoxy)acetic acid in
Carrageenan-Induced Paw Edema

Paw Volume (mL) % Inhibition of
Treatment Group Dose (mg/kg)

at 3h (Mean + SEM) Edema
Control (Vehicle) - 0.85+0.04
(4-
Acetamidophenoxy)ac 50 Data Not Available Data Not Available
etic acid
(-
Acetamidophenoxy)ac 100 Data Not Available Data Not Available
etic acid

Indomethacin
(Standard)

10 0.42 +0.03 50.6%

Table 2: Hypothetical Analgesic Activity of (4-Acetamidophenoxy)acetic acid in Acetic Acid-
Induced Writhing Test
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Number of Writhes % Inhibition of

Treatment Group Dose (mg/kg) Lo
(Mean * SEM) Writhing

Control (Vehicle) - 452 +3.1

(4-

Acetamidophenoxy)ac 50 Data Not Available Data Not Available

etic acid

(4-

Acetamidophenoxy)ac 100 Data Not Available Data Not Available

etic acid

Aspirin (Standard) 100 20.8+25 53.9%
Conclusion

(4-Acetamidophenoxy)acetic acid is a readily synthesizable compound with potential for
biological activity, given its structural similarity to other pharmacologically active phenoxyacetic
acid derivatives. While there is a lack of specific quantitative data on its anti-inflammatory and
analgesic properties in the public domain, this guide provides the necessary framework for its
synthesis and evaluation. Further research is warranted to fully characterize the
pharmacological profile of this compound and to elucidate its precise mechanism of action. The
experimental protocols and data presentation formats outlined herein provide a robust starting
point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.39149-13-8|2-(4-Acetamidophenoxy)acetic acid|BLD Pharm [bldpharm.com]

e 2. (4-acetamidophenoxy)acetic acid,(CAS# 39149-13-8)|Sinfoo BIOCHEM
[sinfoobiotech.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b186475?utm_src=pdf-body
https://www.benchchem.com/product/b186475?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/39149-13-8.html
http://sinfoobiotech.com/product/971567
http://sinfoobiotech.com/product/971567
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [CAS number and IUPAC name for (4-
Acetamidophenoxy)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186475#cas-number-and-iupac-name-for-4-
acetamidophenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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